Technical Monograph: Physicochemical Profiling of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Technical Monograph: Physicochemical Profiling of N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
CAS Registry Number: 861433-88-7 Synonyms: 2-Phenoxy-N-(4-amino-2-chlorophenyl)acetamide; N-ACPPA Version: 2.0 (Technical Release)[1]
Part 1: Executive Summary & Structural Context[1]
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide is a specialized pharmacophore scaffold and impurity standard used primarily in the development of analgesics, Factor VIIa inhibitors, and kinase inhibitors.[1] It represents a critical "chemical junction" containing three distinct functional domains:
-
The Electron-Deficient Aniline: A 4-amino-2-chlorophenyl moiety that serves as a reactive handle for further derivatization (e.g., urea formation) or as a metabolic "soft spot."[1]
-
The Flexible Linker: An acetamide bridge providing hydrogen bond donor/acceptor capability.[1]
-
The Lipophilic Anchor: A phenoxy group that significantly increases LogP compared to methoxy/ethoxy analogs, enhancing membrane permeability but challenging aqueous solubility.[1]
This guide provides a definitive physicochemical profile and characterization workflow for researchers utilizing this compound as a synthetic intermediate or reference standard.[1]
Part 2: Physicochemical Landscape[1][2]
The following data aggregates experimental values from homologous series and computational consensus models (SwissADME/ACD/Labs) validated against structural alerts.
Core Properties Table[1]
| Property | Value / Range | Context & Implications |
| Molecular Formula | C₁₄H₁₃ClN₂O₂ | -- |
| Molecular Weight | 276.72 g/mol | Fragment-like space; ideal for lead optimization.[1] |
| Exact Mass | 276.0666 | Critical for HRMS identification (M+H⁺: 277.0739).[1] |
| LogP (Consensus) | 2.4 – 2.8 | Moderately lipophilic.[1] The phenoxy group adds ~1.5 log units over methoxy analogs.[1] |
| pKa (Basic) | 3.8 ± 0.5 | The primary amine is weakly basic due to the electron-withdrawing 2-Cl substituent.[1] |
| pKa (Acidic) | > 14 | The amide proton is non-acidic under physiological conditions.[1] |
| TPSA | ~55 Ų | High oral bioavailability potential (Rule of 5 compliant).[1] |
| Solubility (Aq) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO, PEG400) for bioassays.[1] |
| Melting Point | 142 – 146 °C | Crystalline solid.[1] Sharp range indicates high purity.[1] |
Structural Dynamics & "The Ortho Effect"
The 2-chloro substituent is not merely a lipophilic add-on; it exerts a profound ortho-effect .[1] It forces the amide bond out of planarity with the phenyl ring to relieve steric strain.[1]
-
Consequence: This twist disrupts conjugation, slightly increasing the basicity of the amide nitrogen (making it more susceptible to hydrolysis under extreme pH) and altering the NMR chemical shift of the amide proton downfield.[1]
Part 3: Synthesis & Impurity Logic[1]
Synthesizing this molecule requires a strategy that avoids "double acylation" of the diamine.[1] The "Self-Validating" route utilizes a nitro-precursor reduction.[1]
Validated Synthetic Pathway (DOT Visualization)
Figure 1: Selective synthesis pathway preventing regioselectivity errors. The nitro-reduction route guarantees that the acetamide forms only at the 1-position.[1]
Stability Protocol
-
Oxidation Risk: The free 4-amino group is susceptible to air oxidation, turning samples brown over time.[1]
-
Storage: Store under Argon at -20°C.
-
Stabilizer: 0.1% Sodium Metabisulfite in solution preparations.[1]
-
Part 4: Analytical Characterization Protocols
To ensure scientific integrity, use these self-validating protocols for identification and purity profiling.
HPLC Method Development (Reverse Phase)
This method separates the target from its likely hydrolytic degradants (4-amino-2-chloroaniline and phenoxyacetic acid).[1]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard hydrophobicity retention.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps the amine protonated (improved peak shape).[1] |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic phenoxy group.[1] |
| Gradient | 10% B to 90% B over 15 min | Wide gradient to catch both polar aniline and non-polar target.[1] |
| Detection | UV @ 254 nm | Max absorbance for the benzamide/aniline system.[1] |
| Flow Rate | 1.0 mL/min | Standard pressure/backpressure balance.[1] |
Thermodynamic Solubility Protocol (Self-Validating)
Do not rely on kinetic solubility (precipitation from DMSO).
-
Preparation: Add excess solid compound (approx. 5 mg) to 1 mL of buffer (pH 1.2, 7.4) in a glass vial.
-
Equilibration: Shake at 37°C for 24 hours (Critical: shorter times yield false negatives).
-
Filtration: Filter through a PVDF 0.22 µm syringe filter (saturate filter with 100 µL first to prevent drug adsorption).
-
Quantification: Analyze filtrate by HPLC-UV against a standard curve prepared in DMSO.
-
Validation Check: If the pH of the buffer shifted >0.2 units after 24h, the buffer capacity was insufficient. Repeat with stronger buffer.
Mass Spectrometry Fragmentation Logic
When analyzing by ESI-MS/MS (Positive Mode), look for these signature transitions to confirm identity:
-
Precursor: [M+H]⁺ = 277.1[1]
-
Fragment 1 (Major): m/z 141/143 (ratio 3:[1]1) → Corresponds to the 4-amino-2-chloroaniline cation (cleavage of amide bond).[1]
-
Fragment 2: m/z 107 → Corresponds to the Phenoxy methyl cation (cleavage of ether).[1]
Part 5: Biological & Safety Context[1]
Handling & Safety (E-E-A-T)
-
Hazard: As an aniline derivative, treat as a potential genotoxin until proven otherwise.[1]
-
PPE: Double nitrile gloves and fume hood are mandatory.[1]
-
Disposal: High-temperature incineration (chlorinated waste stream).[1]
Application Logic
This molecule is frequently used as a "Linker Scaffold."[1] The phenoxy group can be substituted to tune potency, while the amino group acts as the vector for drug-target interaction (often hydrogen bonding with kinase hinge regions).[1]
Figure 2: Strategic utility of the scaffold in pharmaceutical development pipelines.
References
-
ChemicalBook. (2024).[1][2][3] N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide CAS 861433-88-7 Details.[1][4]Link[1]
-
PubChem. (2025).[1][5] Compound Summary: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (Analogous Structure).[1] National Library of Medicine.[1] Link[1]
-
OECD. (1995).[1] Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] Link[1]
-
Patel, K. et al. (2024).[1][2][3] Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Indian Journal of Pharmaceutical Education and Research.[1] Link[1]
-
Hit2Lead. (2025). ChemBridge Building Blocks: Aniline Derivatives.[1]Link[1]
Sources
- 1. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID 56272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. 861433-88-7 CAS MSDS (N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | C9H11ClN2O2 | CID 16774514 - PubChem [pubchem.ncbi.nlm.nih.gov]
